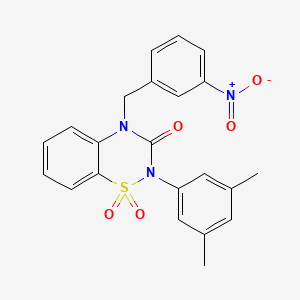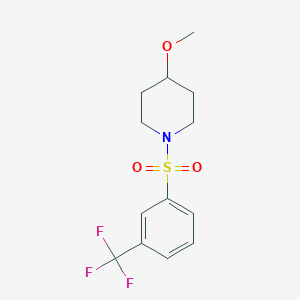
4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various piperidine derivatives, including those related to 4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, has been explored in several studies. For instance, derivatives were prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another approach involved the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride . Additionally, the synthesis of O-substituted derivatives of piperidine sulfonamides was achieved through coupling and substitution reactions . These methods highlight the versatility of synthetic routes for creating a variety of piperidine-based compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a toluene-sulfonyl piperidine derivative was determined, revealing a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . Computational studies, including DFT calculations, have been used to analyze the molecular characteristics and reactive parameters of similar compounds . These analyses provide valuable insights into the molecular geometry and electronic properties of piperidine sulfonamides.
Chemical Reactions Analysis
Piperidine derivatives undergo a range of chemical reactions. For instance, the Hoffmann exhaustive methylation of a piperidinoethyl phenyl sulfone methoiodide was observed to proceed rapidly, leading to the formation of phenyl vinyl sulfone . Additionally, the conjugate additions of chloroamines to acetylenic sulfones followed by intramolecular alkylation have been used to synthesize various cyclic enamine sulfones . These reactions demonstrate the chemical reactivity and potential for further functionalization of piperidine sulfonamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a sulfonyl group can significantly affect the compound's biological activity, as seen in the evaluation of antimicrobial agents . The introduction of different electrophiles can lead to compounds with varying bioactivities against enzymes such as lipoxygenase and cholinesterases . The electronic properties, such as HOMO-LUMO gaps, have been computationally evaluated to understand the reactivity of these compounds . These properties are crucial for the development of piperidine derivatives as potential therapeutic agents.
Case Studies
Several case studies have demonstrated the potential applications of piperidine sulfonamides. For instance, some derivatives showed significant antimicrobial activities against pathogens affecting tomato plants . Another study synthesized a potential β-cell imaging agent for positron emission tomography (PET) in the context of diabetes . Additionally, the synthesis of novel piperazine derivatives and their structural and computational analysis provided insights into their potential as medicinal compounds . These case studies illustrate the diverse applications of piperidine derivatives in the field of medicinal chemistry.
Applications De Recherche Scientifique
Anodic Methoxylation of Piperidine Derivatives
Research conducted by Golub and Becker (2015) explores the anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups. The study provides insights into electrochemical modifications of piperidine, which could be relevant for synthesizing derivatives of "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" for various applications, such as materials science or chemical synthesis (Golub & Becker, 2015).
Synthesis and Pharmacological Properties
Sonda et al. (2004) synthesized a series of piperidine derivatives, evaluating their effects on gastrointestinal motility. This research is pertinent for understanding the pharmacological applications of compounds structurally related to "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine," potentially offering a foundation for developing new prokinetic agents (Sonda et al., 2004).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) investigated comb-shaped poly(arylene ether sulfone)s for use as proton exchange membranes in fuel cell applications. Their methodology for modifying the methoxy group of poly(arylene ether sulfone) could offer insights into the functionalization of "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" for advanced material applications (Kim, Robertson, & Guiver, 2008).
Electrolytic System Development
Tajima and Fuchigami (2005) developed a novel electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol, demonstrating anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide. This research highlights the potential for electrochemical applications of "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" in synthetic chemistry (Tajima & Fuchigami, 2005).
Photophysical Properties Study
Moriguchi et al. (2017) investigated the synthesis and luminescence properties of europium (III) complexes involving methoxy and ethoxy substituted phenyl derivatives. While not directly related to "4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine," this study underscores the relevance of methoxy-substituted compounds in the development of materials with specific photophysical properties (Moriguchi et al., 2017).
Orientations Futures
The future directions for “4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine” could be diverse and depend on its potential applications. For instance, the demand for TFMP derivatives has been increasing steadily in the last 30 years, suggesting that there could be many novel applications of similar compounds discovered in the future .
Propriétés
IUPAC Name |
4-methoxy-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-20-11-5-7-17(8-6-11)21(18,19)12-4-2-3-10(9-12)13(14,15)16/h2-4,9,11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCLSFQFIOQQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

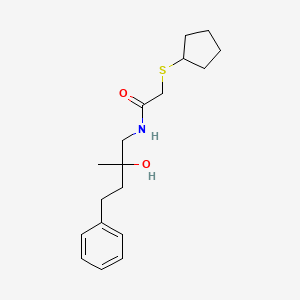
![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)
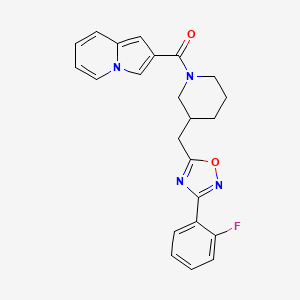
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
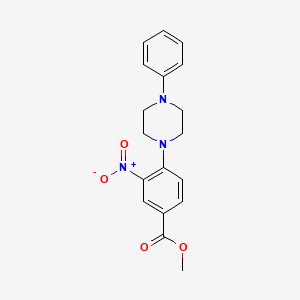
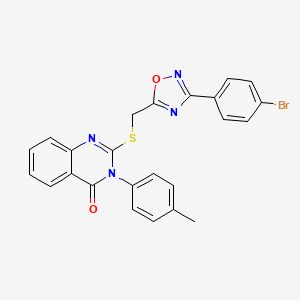
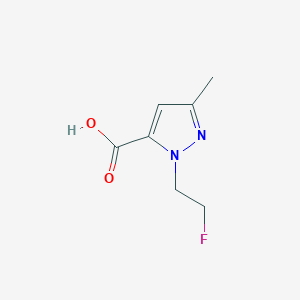
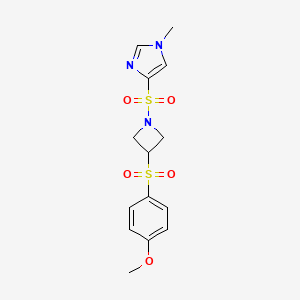
![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)
